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For Immediate Release

San Diego, CA – Preclinical and early clinical studies are shedding light on the potential of Me-
344, a novel isoflavone derivative, to enhance the efficacy of various chemotherapeutic agents,

particularly in the context of acquired resistance. By targeting mitochondrial oxidative

phosphorylation (OXPHOS), Me-344 exploits a key metabolic vulnerability in cancer cells,

creating opportunities for synergistic combinations with drugs that modulate tumor metabolism

and angiogenesis. This guide provides a comparative analysis of Me-344's cross-resistance

profile and synergistic potential with other anticancer agents, supported by available

experimental data.

Me-344's primary mechanism of action involves the inhibition of mitochondrial complex I

(NADH: ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2]

This disruption of OXPHOS leads to reduced ATP production, increased generation of reactive

oxygen species (ROS), and ultimately, caspase-independent cell death.[1][3] Interestingly,

some cancer cells exhibit intrinsic resistance to Me-344, which has been correlated with a

higher glycolytic index, suggesting a metabolic basis for sensitivity.[2][4][5]

Synergistic Combinations Targeting Metabolic
Vulnerabilities
The therapeutic strategy behind Me-344 combination therapies often revolves around inducing

a state of "metabolic synthetic lethality."[6][7] Many tumors rely on glycolysis for energy (the
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Warburg effect). However, anti-angiogenic agents can normalize the tumor vasculature and

alleviate hypoxia, prompting a metabolic shift towards mitochondrial respiration.[7][8] This

increased reliance on OXPHOS makes the cancer cells more susceptible to inhibitors like Me-
344.

Me-344 and Anti-Angiogenic Agents
Preclinical and clinical studies have explored the combination of Me-344 with anti-angiogenic

drugs, such as the VEGF inhibitor bevacizumab and tyrosine kinase inhibitors (TKIs) like

regorafenib and nintedanib.[2][3][8]

Preclinical Findings: In a CT26 colon carcinoma syngeneic murine model, the combination of

Me-344 with regorafenib resulted in significantly reduced tumor growth compared to

regorafenib alone.[8][9] Similarly, synergistic effects were observed with Me-344 and

nintedanib, increasing the tumor growth inhibition (TGI) from 64% to 92%.[3] The combination

with regorafenib also showed a TGI of 88%.[3]

Clinical Evaluation: A phase 1b clinical trial (NCT05824559) evaluated Me-344 in combination

with bevacizumab in patients with refractory metastatic colorectal cancer (mCRC).[6][8][10]

While the combination was found to be well-tolerated, it demonstrated limited disease control in

a heavily pretreated population.[7] At the 16-week mark, 25% of 20 evaluable patients did not

experience disease progression, meeting the study's predetermined threshold for further

investigation.[6] The median progression-free survival (PFS) was 1.9 months, and the median

overall survival (OS) was 6.7 months.[6][7]

Clinical Trial (NCT05824559): Me-344 +

Bevacizumab in mCRC

Metric Result

16-Week Progression-Free Survival (PFS) 30.6%[7]

Median PFS 1.9 months[6][7]

Median Overall Survival (OS) 6.7 months[6][7]

Objective Response Rate No objective responses[7]

Stable Disease 39% of patients[7]
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A phase 0/1 window of opportunity study in HER2-negative breast cancer also showed that the

combination of Me-344 and bevacizumab led to a significant decrease in the proliferation

marker Ki67 compared to bevacizumab alone, particularly in tumors with evidence of vascular

normalization.[8][9]

Me-344 and Other Chemotherapeutics
Me-344 has also been investigated in combination with other classes of anticancer drugs,

demonstrating synergistic effects in preclinical models of acute myeloid leukemia (AML) and

solid tumors.

Me-344 and Venetoclax in AML: In AML, where cells often rely on OXPHOS for survival,

particularly in the context of resistance to cytarabine-based chemotherapy, Me-344 shows

significant promise.[11][12] Preclinical studies have demonstrated that Me-344 enhances the

antileukemic activity of the BCL-2 inhibitor venetoclax, even in cytarabine-resistant AML cells.

[11][12][13] This combination synergistically induces apoptosis and prolongs survival in AML

xenograft models.[11][13] The mechanism appears to involve the cooperative suppression of

OXPHOS and the purine biosynthesis pathway.[12] In an MV4-11 leukemia-bearing mouse

model, the combination of Me-344 and venetoclax extended median survival by 37%, a

significant improvement over the 7.5% extension seen with venetoclax and cytarabine.[11]

Preclinical Study: Me-344 + Venetoclax in

AML (MV4-11 Xenograft)

Treatment Group Median Survival Extension

Me-344 + Venetoclax 37%[11]

Cytarabine + Venetoclax 7.5%[11]

Me-344 and Tubulin Inhibitors: Beyond its effects on mitochondria, Me-344 has been shown to

inhibit tubulin polymerization by interacting near the colchicine-binding site, leading to G2/M

cell cycle arrest.[3][14] This dual mechanism of action has led to investigations of Me-344 in

combination with other tubulin inhibitors. In AML cells, Me-344 demonstrated synergistic cell-

killing effects with vinblastine.[3][14]
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In Vitro Cytotoxicity and Synergy Assays
Cell Lines: A panel of cancer cell lines, including those with intrinsic or acquired resistance to

standard chemotherapeutics, are used.

Drug Treatment: Cells are treated with increasing concentrations of Me-344 alone, the

chemotherapeutic agent alone, and in combination at various ratios.

Viability Assessment: Cell viability is typically measured after 72 hours of treatment using

assays such as the MTS assay.[14]

Synergy Analysis: The combination index (CI) is calculated using methods like the Chou-

Talalay method (e.g., using CalcuSyn software) or by assessing "Excess Over Bliss

Additivism" to determine if the combination effect is synergistic (CI < 1), additive (CI = 1), or

antagonistic (CI > 1).[14]

In Vivo Xenograft Studies
Animal Models: Immunocompromised mice (e.g., NSGS mice) are subcutaneously or

intravenously injected with human cancer cells to establish tumors.[11]

Treatment Regimen: Once tumors are established, mice are randomized into control and

treatment groups. Drugs are administered via appropriate routes (e.g., intravenous for Me-
344) at predetermined doses and schedules.[13]

Efficacy Evaluation: Tumor growth is monitored regularly by measuring tumor volume. The

primary endpoint is often tumor growth inhibition or extension of survival.[11][14]

Toxicity Assessment: Animal weight and general health are monitored to assess treatment-

related toxicity.[14]
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Caption: Me-344's primary mechanism of action targeting mitochondrial complex I.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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